molecular formula C16H19NO3S B4711941 N-(2,4-dimethoxyphenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide

N-(2,4-dimethoxyphenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide

Cat. No. B4711941
M. Wt: 305.4 g/mol
InChI Key: NRVJQKRCGDYULX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid that plays a role in pain, mood, and appetite regulation. Inhibition of FAAH by URB597 leads to increased levels of anandamide, which has potential therapeutic applications.

Mechanism of Action

N-(2,4-dimethoxyphenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide works by inhibiting the enzyme FAAH, which breaks down anandamide. Anandamide is an endocannabinoid that binds to cannabinoid receptors in the brain and body, leading to various physiological effects. By inhibiting FAAH, this compound increases the levels of anandamide, which can activate cannabinoid receptors and produce therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce analgesic, anxiolytic, and antidepressant effects in animal studies. It has also been demonstrated to reduce inflammation and oxidative stress in various tissues. This compound has been found to have a low toxicity profile and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide has several advantages as a research tool, including its selectivity for FAAH and its ability to increase anandamide levels without directly activating cannabinoid receptors. However, it is important to note that this compound has limitations, such as its short half-life and potential off-target effects. Careful dosing and experimental design are necessary to ensure accurate and reliable results.

Future Directions

There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied in combination with other drugs, such as opioids, to enhance their analgesic effects. Additionally, further investigation into the mechanisms of action and potential off-target effects of this compound could lead to the development of more selective and effective FAAH inhibitors.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide has been studied for its potential therapeutic applications in various fields, including pain management, anxiety and depression treatment, and addiction therapy. It has also been investigated for its anti-inflammatory properties and potential use in treating neurodegenerative diseases.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-ethyl-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-5-12-10(2)21-9-13(12)16(18)17-14-7-6-11(19-3)8-15(14)20-4/h6-9H,5H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVJQKRCGDYULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)NC2=C(C=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.